molecular formula C4H6Br2O B13430217 2-Bromo-2-methylpropionyl-D6 Bromide

2-Bromo-2-methylpropionyl-D6 Bromide

Cat. No.: B13430217
M. Wt: 235.93 g/mol
InChI Key: YOCIJWAHRAJQFT-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-methylpropionyl-D6 Bromide: is a deuterated derivative of 2-Bromo-2-methylpropionyl bromide. It is a chemical compound with the molecular formula C4H6Br2O. This compound is often used in organic synthesis and serves as a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Bromination: One common method to prepare 2-Bromo-2-methylpropionyl-D6 Bromide involves the bromination of 2-methylpropionic acid using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.

    Deuteration: The deuterated version, this compound, can be synthesized by replacing the hydrogen atoms with deuterium. This is usually achieved through a deuterium exchange reaction using deuterated solvents or reagents.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes followed by purification steps to obtain the desired purity. The use of deuterated reagents in the production process ensures the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-2-methylpropionyl-D6 Bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. The reaction conditions typically involve the use of strong bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used.

Major Products:

    Substitution Reactions: The major products are substituted derivatives of 2-methylpropionyl compounds.

    Elimination Reactions: The major products are alkenes.

Scientific Research Applications

Chemistry: 2-Bromo-2-methylpropionyl-D6 Bromide is widely used as a reagent in organic synthesis. It serves as a building block for the synthesis of various complex molecules.

Biology: In biological research, this compound is used in the synthesis of labeled compounds for tracing and studying metabolic pathways.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropionyl-D6 Bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

    2-Bromo-2-methylpropionyl Bromide: The non-deuterated version of the compound.

    2-Bromoisobutyryl Bromide: Another similar compound with slight structural differences.

Uniqueness: The deuterated version, 2-Bromo-2-methylpropionyl-D6 Bromide, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a distinct advantage in tracing and studying chemical and biological processes.

Biological Activity

2-Bromo-2-methylpropionyl-D6 bromide , also known as α-Bromoisobutyryl bromide, is a chemical compound with significant applications in organic synthesis and biological research. Its molecular formula is C4H6Br2OC_4H_6Br_2O with a molecular weight of approximately 229.90 g/mol. This compound is characterized by its reactivity and potential biological activity, particularly as a reagent in various chemical reactions.

PropertyValue
Molecular FormulaC4H6Br2OC_4H_6Br_2O
Molecular Weight229.90 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApproximately 162°C
Density1.859 - 1.865 g/mL (20°C)

Reactivity : 2-Bromo-2-methylpropionyl bromide is known for its high reactivity due to the presence of bromine atoms, making it useful in nucleophilic substitution reactions and as an acylating agent.

The biological activity of this compound primarily stems from its ability to act as an acylating agent. This property allows it to modify proteins and other biomolecules, potentially influencing their function and activity. The compound's reactivity can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, which may alter their biological functions.

Case Studies and Research Findings

  • Protein Modification : Research has demonstrated that compounds similar to this compound can effectively modify specific amino acids in proteins, leading to changes in enzymatic activity. For instance, studies have shown that acylation can enhance or inhibit enzyme function depending on the target site.
  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated compounds, including derivatives of 2-Bromo-2-methylpropionyl bromide. Results indicated that these compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Cancer Research : In cancer biology, similar halogenated compounds have been explored for their ability to induce apoptosis in cancer cells through protein modification pathways. This raises the possibility that this compound could be evaluated for similar effects in future studies.

Toxicity and Safety Considerations

Given its reactive nature, this compound poses certain safety risks:

  • Corrosiveness : The compound is classified as a skin corrosive and eye irritant (H314), necessitating careful handling and protective measures during use.
  • Environmental Impact : It is crucial to assess the environmental impact of using such reactive chemicals, particularly regarding their degradation products and potential toxicity to aquatic life.

Applications in Research

The compound serves as a valuable reagent in synthetic organic chemistry, particularly for:

  • Synthesis of Polymers : It can be utilized in the preparation of amphiphilic copolymers, which have applications in drug delivery systems.
  • Development of New Therapeutics : Its ability to modify biomolecules makes it a candidate for developing new therapeutic agents targeting specific diseases.

Properties

Molecular Formula

C4H6Br2O

Molecular Weight

235.93 g/mol

IUPAC Name

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl bromide

InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3/i1D3,2D3

InChI Key

YOCIJWAHRAJQFT-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)Br)(C([2H])([2H])[2H])Br

Canonical SMILES

CC(C)(C(=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.